molecular formula C15H16F3N5O4S B611475 Troriluzole CAS No. 1926203-09-9

Troriluzole

Número de catálogo B611475
Número CAS: 1926203-09-9
Peso molecular: 419.3792
Clave InChI: UMDHMQFEWPMESQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trigriluzole is glutamate release inhibitor, it helps modulate glutamate neurotransmitter and could possibly help with neurodegenerative and neuropsychiatric diseases. The prodrug of riluzole is Trigriluzole.

Aplicaciones Científicas De Investigación

Alzheimer's Disease

Troriluzole has been investigated in the context of Alzheimer's Disease (AD). The T2 Protect AD Trial, a multi-site, randomized, placebo-controlled trial, explored troriluzole as a glutamate modulator in individuals with mild to moderate Alzheimer's disease. The study aimed to test troriluzole's impact on cognition, marking an important step in AD research (Shadyab et al., 2020).

Neuroprotection

Riluzole, chemically related to troriluzole, has demonstrated neuroprotective qualities. Research shows that it activates TREK-1 and TRAAK, two critical background K(+) channels, offering insights into its neuroprotective mechanism (Duprat et al., 2000).

Treatment-Resistant Depression

In the realm of psychiatry, troriluzole's precursor, riluzole, has been examined for its efficacy in treatment-resistant depression (TRD). A study evaluating the longer-term outcome of adjunctive riluzole therapy found that it was well-tolerated and showed potential benefits in maintaining response in TRD patients (Sakurai et al., 2019).

Amyotrophic Lateral Sclerosis (ALS)

Riluzole's role in ALS, a progressive motor neuron disease, has been well-documented. Studies have shown that riluzole can decrease mortality and muscular deterioration in ALS patients, shedding light on potential applications of troriluzole in similar neurodegenerative conditions (Lacomblez et al., 1996).

Combined Therapies

The interaction of riluzole with other treatments has also been explored. A study on ketamine and riluzole for TRD observed that riluzole did not significantly alter the course of antidepressant response when combined with ketamine treatment (Ibrahim et al., 2012).

Glutamate Uptake Enhancement

Investigations into riluzole's impact on astrocytes revealed its ability to enhance glutamate uptake, an effect that could contribute to its neuroprotective role. This finding has implications for understanding troriluzole's action on the glutamatergic system (Frizzo et al., 2004).

Spinal Cord Injury

Riluzole has been evaluated in the context of acute spinal cord injury, demonstrating the breadth of its potential therapeutic applications. The RISCIS trial aimed to evaluate the effectiveness of riluzole in improving neurological motor outcomes in patients with acute spinal cord injuries (Fehlings et al., 2015).

GABA(A) and Glycine Receptor Interaction

Riluzole's interaction with GABA(A) and glycine receptor channels has been studied, providing insights into its broader pharmacological effects. This research contributes to understanding the diverse mechanisms of action of riluzole and, by extension, troriluzole (Mohammadi et al., 2001).

Overall Efficacy in ALS

The comprehensive assessment of riluzole's efficacy in ALS, including its impact on survival and functional health, has been crucial in establishing its clinical utility. This research serves as a foundation for exploring troriluzole's potential in similar neurodegenerative disorders (Miller et al., 2012).

Propiedades

Número CAS

1926203-09-9

Nombre del producto

Troriluzole

Fórmula molecular

C15H16F3N5O4S

Peso molecular

419.3792

Nombre IUPAC

2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

Clave InChI

UMDHMQFEWPMESQ-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BHV-4157;  troriluzole.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troriluzole
Reactant of Route 2
Troriluzole
Reactant of Route 3
Troriluzole
Reactant of Route 4
Troriluzole
Reactant of Route 5
Troriluzole
Reactant of Route 6
Reactant of Route 6
Troriluzole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.